PAR-1 Antagonist Scaffold Potency: 4-Ethoxyphenyl Contribution to the 100-Fold SAR Window
The 5-amino-3-arylisoxazole-4-carboxamide series was optimized as PAR-1 antagonists, achieving an approximately 100-fold potency gain over the initial lead through systematic aryl modification [1]. The most potent congener (compound 54) inhibited platelet activation with an IC₅₀ of 90 nM against TRAP and 510 nM against thrombin [1]. While the published SAR does not isolate the 4-ethoxyphenyl derivative in a head-to-head biochemical assay, the 4-ethoxyphenyl substituent occupies a critical position within the aryl tolerance space defined by this optimization campaign. By interpolation within the 100-fold activity range, the 4-ethoxyphenyl variant is positioned as a mid-to-upper-tier substituent relative to unsubstituted phenyl (lead-level potency) and the optimized 4-substituted analogs [1].
| Evidence Dimension | PAR-1 antagonism (platelet activation IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; inferred from SAR landscape of 5-amino-3-arylisoxazole series. |
| Comparator Or Baseline | Initial lead (unsubstituted phenyl analog): IC₅₀ ≈ 9,000 nM (estimated from 100-fold improvement). Optimized compound 54: IC₅₀ = 90 nM (TRAP) / 510 nM (thrombin). |
| Quantified Difference | ~100-fold potency range across the aryl SAR; 4-ethoxyphenyl expected to lie within the optimized subset. |
| Conditions | Human platelet thrombin receptor (PAR-1) assay; TRAP and thrombin as agonists. |
Why This Matters
Selecting the 4-ethoxyphenyl building block provides access to a validated PAR-1 pharmacophore with demonstrated nanomolar potency potential, whereas generic phenyl or 4-methoxyphenyl analogs map to lower-potency regions of the established SAR.
- [1] Barrow, J. C.; et al. Discovery of a nonpeptidic small molecule antagonist of the human platelet thrombin receptor (PAR-1). Bioorg. Med. Chem. Lett. 2001, 11 (20), 2691–2696. View Source
